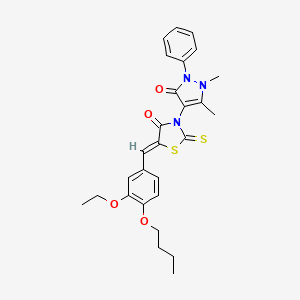
2,2'-((6-Methylpyrimidine-2,4-diyl)bis(sulfanediyl))bis(1-(4-methylpiperazin-1-yl)ethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Ce composé est une molécule organique complexe avec une structure unique. Son nom chimique complet est assez long, alors décomposons-le.
- La structure centrale est composée de deux cycles pyrimidiniques (6-méthylpyrimidine-2,4-diyl) connectés par un lien central (bis(sulfanediyl)) et flanqués de deux groupes 1-(4-méthylpipérazin-1-yl)éthanone.
- Il est à noter que ce composé a des applications potentielles dans divers domaines en raison de sa structure intrigante.
Méthodes De Préparation
- La synthèse de ce composé implique plusieurs étapes. Une approche courante consiste à partir de précurseurs disponibles dans le commerce.
- La voie de synthèse comprend généralement des réactions de couplage, telles que la formation de liaison amide, suivies de la formation de sulfure pour introduire les groupes sulfanediyl.
- Les méthodes de production industrielle peuvent impliquer des réactions à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
- Ce composé peut subir diverses réactions :
Oxydation: Il peut être oxydé dans des conditions spécifiques.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels.
Substitution: Les substituants sur les cycles pyrimidiniques peuvent être remplacés.
- Les réactifs courants comprennent les agents oxydants (par exemple, KMnO₄), les agents réducteurs (par exemple, NaBH₄) et les nucléophiles pour la substitution.
- Les principaux produits dépendent des conditions de réaction et des matières premières.
Applications de la recherche scientifique
Médecine: Étudié pour le développement potentiel de médicaments en raison de sa structure unique. Il pourrait cibler des récepteurs ou des enzymes spécifiques.
Chimie: Utilisé comme élément de base dans la synthèse organique.
Biologie: Peut interagir avec des macromolécules biologiques (protéines, acides nucléiques).
Industrie: Pourrait servir de précurseur pour des produits chimiques spécialisés.
Mécanisme d'action
- Les effets du composé impliquent probablement des interactions avec les composants cellulaires.
- Les cibles moléculaires pourraient inclure des récepteurs, des enzymes ou des voies de signalisation.
- Des recherches supplémentaires sont nécessaires pour élucider son mécanisme précis.
Applications De Recherche Scientifique
Medicine: Investigated for potential drug development due to its unique structure. It could target specific receptors or enzymes.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological macromolecules (proteins, nucleic acids).
Industry: Could serve as a precursor for specialty chemicals.
Mécanisme D'action
- The compound’s effects likely involve interactions with cellular components.
- Molecular targets could include receptors, enzymes, or signaling pathways.
- Further research is needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
- Des composés similaires comprennent ceux avec des noyaux pyrimidiniques et des liens sulfanediyl.
- Le caractère unique réside dans la combinaison du squelette pyrimidinique et des groupes pipérazinyléthanone.
- Dai, F., He, H., Gao, D., Ye, F., Qiu, X., & Sun, D. (2009). Construction of copper metal–organic systems based on paddlewheel SBU through altering the substituent positions of new flexible carboxylate ligands. CrystEngComm, 11. Link
- Famotidine EP Impurity B (Dimaleate salt). SynZeal. Link
- Crystal structure of 2,2′-((pyridine-2,6-diylbis(methylene))bis(sulfanediyl))bis(4,5-dihydro-1H-imidazol-3-ium) dication. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
- Ha, K. (2013). Crystal structure of 2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol), C20H14Br2N2O2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 101-102. Link
Propriétés
Formule moléculaire |
C19H30N6O2S2 |
|---|---|
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-[6-methyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H30N6O2S2/c1-15-12-16(28-13-17(26)24-8-4-22(2)5-9-24)21-19(20-15)29-14-18(27)25-10-6-23(3)7-11-25/h12H,4-11,13-14H2,1-3H3 |
Clé InChI |
NEALDHRJMVCKSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)N2CCN(CC2)C)SCC(=O)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-(3-methoxypropyl)-1-(4-sulfamoylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12129445.png)
![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}pyridine-3-carboxamide](/img/structure/B12129470.png)


![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)
![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)

![2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluor omethyl)phenyl]acetamide](/img/structure/B12129544.png)

